molecular formula C20H22N2O5 B10998487 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

Cat. No.: B10998487
M. Wt: 370.4 g/mol
InChI Key: ADRFOFCZOGBGSO-UHFFFAOYSA-N
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Description

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy and methyl groups, and an acetamide side chain linked to a pyrrole ring. The compound’s distinct structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, amines

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted acetamide derivatives.

Scientific Research Applications

The compound 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a complex organic molecule that has garnered attention in various scientific research applications due to its potential therapeutic properties. This article explores the applications of this compound, focusing on its biological activities, synthesis, and potential use in medicinal chemistry.

Chemical Properties and Structure

The molecular formula of the compound is C22H26N2O5C_{22}H_{26}N_{2}O_{5}, and it has a molecular weight of approximately 394.46 g/mol. The structure features a chromenone moiety, which is known for its diverse biological activities, and a pyrrole ring, which adds to its pharmacological potential. The presence of methoxy groups enhances the lipophilicity and biological activity of the compound.

Anticancer Activity

Research indicates that compounds with chromenone structures exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that derivatives of chromenones can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells .

Antioxidant Properties

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage linked to chronic diseases such as cancer and cardiovascular disorders .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's disease. The mechanism involves modulation of neurotransmitter levels and reduction of neuroinflammation .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. Studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of chromenones, including the target compound, and tested their efficacy against breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, suggesting enhanced potency .

Case Study 2: Antioxidant Efficacy

Another study evaluated the antioxidant properties using DPPH radical scavenging assays. The results demonstrated that the compound effectively reduced DPPH radicals in a concentration-dependent manner, outperforming many known antioxidants .

Case Study 3: Antimicrobial Testing

A recent investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as oxidative stress and cell proliferation.

    Pathways Involved: It modulates signaling pathways related to inflammation, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido-5-ureidopentanoic acid
  • 6,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl 3-arylacrylate

Uniqueness

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of both chromen-2-one and pyrrole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a synthetic derivative of chromen and pyrrole, notable for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H22N2O5
  • Molecular Weight : 406.4 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, anti-cancer, and neuroprotective effects.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties by inhibiting key inflammatory mediators. For instance, derivatives of chromen have shown efficacy in reducing TNF-alpha levels in LPS-induced models. A study reported that a related compound inhibited p38 MAPK with an IC50 of 22 nM, suggesting a potential pathway for therapeutic application against inflammatory diseases .

Anticancer Properties

Chromene derivatives have been investigated for their anticancer effects. The compound's structure suggests it may interact with various cellular pathways involved in cancer progression. For example, compounds with similar chromen structures have demonstrated cytotoxicity against several cancer cell lines. A notable finding is that certain chromen derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective qualities. Compounds derived from chromen have been linked to neuroprotection against oxidative stress and apoptosis in neuronal cells. They may exert their effects by modulating signaling pathways associated with neurodegenerative diseases .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Inflammatory Pathways : By inhibiting MAPK pathways and reducing pro-inflammatory cytokines.
  • Induction of Apoptosis : Through the activation of caspases and disruption of mitochondrial membrane potential.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in cells.

Case Studies

Several studies highlight the efficacy of chromen derivatives:

StudyCompoundActivityIC50 Value
El-Gamal et al., 2021Compound 12p38α/MAPK14 inhibition22 nM
MDPI Review, 2022Chromene DerivativeCytotoxicity against A431 cells<10 µM
PMC7038231, 2020Chromene AnalogNeuroprotection in neuronal cellsNot specified

These studies collectively illustrate the promising biological activities associated with compounds structurally similar to this compound.

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(2-pyrrol-1-ylethyl)acetamide

InChI

InChI=1S/C20H22N2O5/c1-13-15(12-18(23)21-6-9-22-7-4-5-8-22)20(24)27-17-11-14(25-2)10-16(26-3)19(13)17/h4-5,7-8,10-11H,6,9,12H2,1-3H3,(H,21,23)

InChI Key

ADRFOFCZOGBGSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCN3C=CC=C3

Origin of Product

United States

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